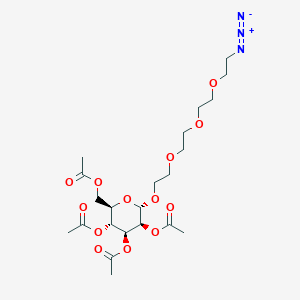![molecular formula C25H27Cl3FeN3 B6297937 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride CAS No. 308367-52-4](/img/structure/B6297937.png)
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride (FeCl3-2,6-Bis) is an iron-containing compound that has been used as a catalyst in a variety of organic syntheses. It is a complex iron-based compound that has been used in many scientific applications, including organic synthesis, catalysis, and drug discovery. FeCl3-2,6-Bis is a relatively new compound, and its mechanism of action and biochemical and physiological effects are still being studied.
Aplicaciones Científicas De Investigación
FeCl3-2,6-Bis has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used to catalyze the formation of carbon-carbon bonds in organic synthesis. Additionally, FeCl3-2,6-Bis has been used in the synthesis of drug-like molecules, as well as in the synthesis of drug-like compounds for drug discovery.
Mecanismo De Acción
The mechanism of action of FeCl3-2,6-Bis is not yet fully understood. However, it is known that FeCl3-2,6-Bis acts as a Lewis acid, meaning that it can accept electrons from the reactants, which can then lead to the formation of new bonds. Additionally, FeCl3-2,6-Bis can act as a catalyst, promoting the formation of carbon-carbon bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of FeCl3-2,6-Bis are still being studied. However, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, FeCl3-2,6-Bis has been shown to have an effect on the activity of certain proteins, such as tyrosine kinases, which are involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of FeCl3-2,6-Bis in laboratory experiments has several advantages. It is a relatively stable compound, and it is soluble in a variety of organic solvents. Additionally, FeCl3-2,6-Bis is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to the use of FeCl3-2,6-Bis in laboratory experiments. For example, it can be toxic if not handled properly, and it can react with other compounds to form potentially hazardous products.
Direcciones Futuras
There are a variety of potential future directions for FeCl3-2,6-Bis research. One potential future direction is the development of more efficient and cost-effective synthetic methods for the synthesis of FeCl3-2,6-Bis. Additionally, further research could be done to better understand the mechanism of action and biochemical and physiological effects of FeCl3-2,6-Bis. Furthermore, further research could be done to explore the potential applications of FeCl3-2,6-Bis in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could be done to explore the potential use of FeCl3-2,6-Bis in drug discovery.
Métodos De Síntesis
FeCl3-2,6-Bis is synthesized through a two-step process. First, 2,6-dimethylphenyl isocyanide is reacted with pyridine in the presence of an acid catalyst to form 2,6-bis-[1-(2,6-dimethylphenyl)imino]pyridine. Then, this product is reacted with iron(III) chloride to form FeCl3-2,6-Bis.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEQZDOLGPNYDK-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)